molecular formula C22H17NO4 B557895 Fmoc-4-Abz-OH CAS No. 185116-43-2

Fmoc-4-Abz-OH

Cat. No.: B557895
CAS No.: 185116-43-2
M. Wt: 359,36 g/mole
InChI Key: VGSYYBSAOANSLR-UHFFFAOYSA-N
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Description

Fmoc-4-Abz-OH: , also known as 4-(fluorenylmethoxycarbonylamino)benzoic acid, is a chemical compound widely used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of 4-aminobenzoic acid. This compound is primarily utilized in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions .

Mechanism of Action

Target of Action

Fmoc-4-Abz-OH, also known as 4-(Fmoc-amino)benzoic acid , is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues in peptides that are being synthesized . The role of this compound is to act as a protective group for these residues during the synthesis process .

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound serves as a protective group for the amino acid residues during peptide synthesis . This group is removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the selective addition of amino acids in the desired sequence during peptide synthesis .

Biochemical Pathways

The primary biochemical pathway involved with this compound is the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group acts as a temporary protective group for the amino terminus of the peptide chain, preventing unwanted side reactions during the addition of amino acids . Once the desired amino acid has been added, the Fmoc group is removed, allowing the next amino acid to be added .

Result of Action

The use of this compound in peptide synthesis results in the successful and selective addition of amino acids to form a peptide of a specific sequence . This is crucial in the production of peptides for use in research and therapeutic applications .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group requires basic conditions . Additionally, the stability of this compound can be affected by storage conditions. It is recommended to be stored at a temperature of 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-Abz-OH typically involves the reaction of 4-aminobenzoic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is typically purified by recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c24-21(25)14-9-11-15(12-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSYYBSAOANSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373226
Record name Fmoc-4-Abz-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185116-43-2
Record name Fmoc-4-Abz-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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